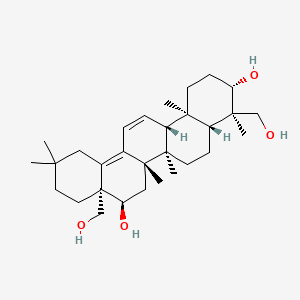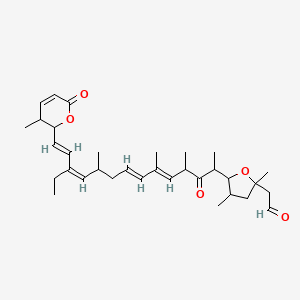
Leptofuranin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptofuranin D is a natural product found in Streptomyces tanashiensis with data available.
Scientific Research Applications
Synthesis and Structure
- Total Synthesis of Leptofuranin D: The synthesis of this compound involves assembling linear polyketide segments and employing various chemical reactions such as directed hydrostannation, iodinolysis, Sonogashira coupling, and Suzuki coupling. This complex synthesis aids in confirming the structure of this compound, which is vital for understanding its chemical properties and potential applications in medicinal chemistry (Marshall & Schaaf, 2003).
Biological Role and Applications
- Leptin's Regulation of Energy Homeostasis: Leptin, a hormone closely related to this compound, plays a crucial role in regulating energy homeostasis. It affects appetite, energy expenditure, and body weight. Understanding the action of leptin can shed light on the potential biological roles of this compound in energy metabolism (Kong et al., 2013).
- Leptin and Weight Loss: Research indicates that leptin mediates weight loss by affecting lipid metabolism and energy expenditure. This suggests that this compound, through its structural or functional similarity to leptin, might also play a role in metabolic processes (Cohen et al., 2002).
Therapeutic Potential
- Leptin as a Therapeutic Target: Given leptin's critical role in metabolic processes and its potential in treating obesity and diabetes, this compound might also have therapeutic potential. Its structural and functional analysis could lead to new pharmacological strategies for metabolic disorders (Mattioli et al., 2005).
properties
Molecular Formula |
C33H48O5 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-[5-[(5E,7E,11Z,13E)-12-ethyl-4,6,10-trimethyl-14-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-3-oxotetradeca-5,7,11,13-tetraen-2-yl]-2,4-dimethyloxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C33H48O5/c1-9-28(14-15-29-24(4)13-16-30(35)37-29)20-23(3)12-10-11-22(2)19-25(5)31(36)27(7)32-26(6)21-33(8,38-32)17-18-34/h10-11,13-16,18-20,23-27,29,32H,9,12,17,21H2,1-8H3/b11-10+,15-14+,22-19+,28-20- |
InChI Key |
STUJAWPFVBXUHU-CYOWJYNRSA-N |
Isomeric SMILES |
CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C1C(CC(O1)(C)CC=O)C)/C)/C=C/C2C(C=CC(=O)O2)C |
Canonical SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C1C(CC(O1)(C)CC=O)C)C)C=CC2C(C=CC(=O)O2)C |
synonyms |
leptofuranin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



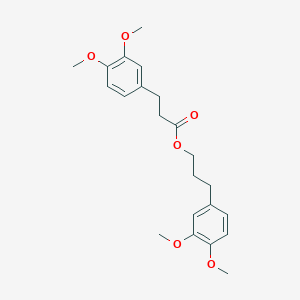
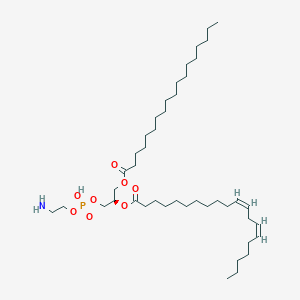

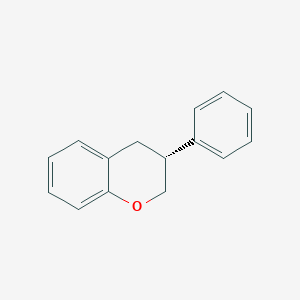
![1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1244666.png)
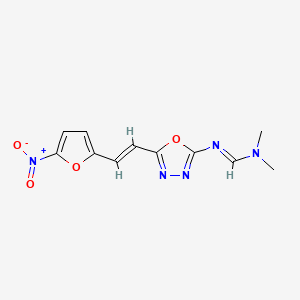
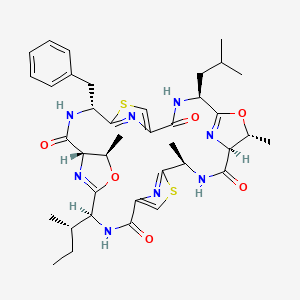

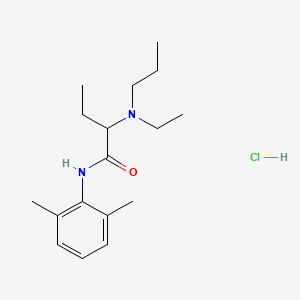
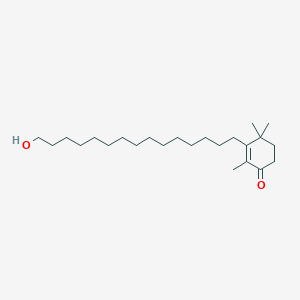
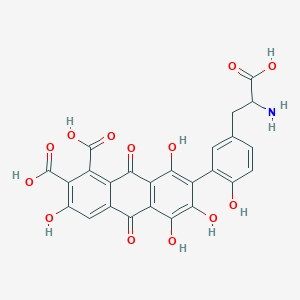
![(5r,6r)-3-[4-Amino-1,1-dimethylbutyl]-6-[(s)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244677.png)
![methyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-16-carboxylate](/img/structure/B1244678.png)
